7-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione -

7-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Catalog Number: EVT-3646404
CAS Number:
Molecular Formula: C23H29N5O5
Molecular Weight: 455.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Xanthine derivatives, particularly those structurally similar to the compound , are a class of organic compounds that have shown potential for various biological activities. These compounds are often synthesized as potential therapeutic agents for conditions like asthma, Parkinson's disease, and allergies. [, , , , , , ]

Synthesis Analysis

Although the specific synthesis pathway for 7-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione is not described in the provided papers, the synthesis of similar xanthine derivatives generally involves multi-step reactions. [, , ] These typically start with a theophylline or theobromine core and involve alkylation and substitution reactions to introduce various side chains. For example, one paper describes reacting theophylline with chloroacetyl chloride followed by reaction with piperazine and subsequent modifications to generate a series of derivatives. []

Molecular Structure Analysis

Xanthine derivatives, including the compound , share a core xanthine structure. This core is modified by various substituents, which significantly influence the molecule's biological activity. The presence of specific functional groups, like piperazine rings, alkyl chains, and aromatic rings, is crucial for binding to target receptors and exerting pharmacological effects. [, , , , , , ]

Applications
  • Anti-asthmatic agents: Research suggests that xanthine derivatives can act as bronchodilators and anti-inflammatory agents, making them potentially useful for treating asthma. [, , , ] This activity is often linked to their ability to inhibit phosphodiesterase enzymes and modulate immune responses.
  • Treatment of Parkinson's disease: Some studies have shown that certain xanthine derivatives, particularly adenosine A2A receptor antagonists, may be beneficial in treating Parkinson's disease. [, ] These compounds may help improve motor function and potentially offer neuroprotective effects.
  • Antihistamine activity: Research indicates that specific structural modifications in xanthine derivatives can lead to compounds with potent antihistaminic properties. [] These compounds could be helpful in managing allergic reactions and inflammatory conditions.

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

  • Compound Description: This compound, along with its 8-alkylamino substituted derivatives, was synthesized and tested for cardiovascular activity. It exhibited strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia. []
  • Relevance: This compound shares a similar core structure with the target compound, both being derivatives of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (theophylline). They differ in the substituents at the 7th position of the theophylline ring, with the related compound having a longer alkyl chain with a piperazinyl group. The presence of these modifications in both compounds highlights the exploration of diverse substituents to modulate the pharmacological activity of the theophylline scaffold. []

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

  • Compound Description: ASP5854 is a novel adenosine A1 and A2A receptor dual antagonist. It showed promising results in animal models of Parkinson's disease and cognitive impairment, demonstrating neuroprotective effects and improvement in motor function. []
  • Relevance: While this compound does not share a direct structural resemblance to the target compound, its presence in the context of these papers highlights the exploration of different chemical classes for targeting similar therapeutic areas. Both compounds are involved in research related to neurological disorders, indicating a broader interest in identifying novel compounds with potential therapeutic benefits in this field. []

7-(2-Phenylethyl)-5-amino-2-(2-furyl)-pyrazolo-[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (SCH 58261)

  • Compound Description: SCH 58261 is an A2A antagonist investigated for its potential neuroprotective effects in the context of Parkinson's disease. It was found to attenuate MPTP-induced dopamine loss in a mouse model, suggesting its therapeutic potential. []
  • Relevance: Similar to ASP5854, this compound represents a different chemical class than the target compound but is relevant due to its shared therapeutic area of interest. The inclusion of both compounds highlights the diverse chemical structures being explored for potential therapeutic benefits in neurological disorders, showcasing the breadth of research in this field. []

3,7-Dimethyl-1-propargylxanthine

  • Compound Description: This compound is another A2A antagonist investigated for its neuroprotective effects in the context of Parkinson's disease. It demonstrated similar effects to caffeine and other A2A antagonists in attenuating MPTP-induced dopamine loss, suggesting a potential therapeutic role. []
  • Relevance: While structurally different from the target compound, this compound's presence underscores the exploration of various A2A antagonists for neuroprotection in Parkinson's disease. The fact that both this compound and the target compound are being studied for their potential in treating neurological conditions underscores the importance of investigating diverse chemical structures for shared therapeutic targets. []

(E)-1,3-Diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002)

  • Compound Description: KW-6002 is a selective adenosine A2A antagonist that has been investigated for its potential in treating Parkinson's disease and improving cognitive function. It has demonstrated efficacy in various animal models by enhancing motor function and reversing memory deficits. [, , ]
  • Relevance: This compound shares structural similarities with the target compound, particularly the presence of a dimethoxyphenyl moiety. Both compounds belong to the class of xanthine derivatives, which are known to exhibit diverse biological activities. The presence of the dimethoxyphenyl group in both structures suggests its potential importance in modulating their respective biological activities. [, , ]
  • Relevance: This compound, although structurally distinct from the target compound, underscores the investigation of different xanthine derivatives for neuroprotection. The differing outcomes compared to A2A antagonists highlight the importance of specific receptor targeting in Parkinson's disease treatment, further emphasizing the need to explore diverse chemical structures for therapeutic interventions. []

R(+)-(8-[(1-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)amino]-3,7-dihydro-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6-dione) (SDZ MKS 492)

  • Compound Description: SDZ MKS 492 is a compound that relaxes airway smooth muscle and has shown promising effects in treating asthma by inhibiting bronchospasm and reducing inflammatory cell accumulation in the lungs. It's also a type III isozyme inhibitor of cyclic nucleotide phosphodiesterase. [, ]
  • Relevance: SDZ MKS 492 exhibits striking structural similarities to the target compound, sharing the core structure of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with an 8-amino substituent. Both compounds also possess a dimethoxyphenyl moiety, although the exact position and linker groups differ slightly. This close structural resemblance suggests that SDZ MKS 492 could provide valuable insights into the structure-activity relationships and potential therapeutic applications of the target compound. [, ]

3,4-Dihydro-1,3-dimethyl-7-[3-[4-[3-(phenylthio)propyl]piperazin-1-yl]-2-hydroxypropyl]-1H-purine-2,6-dione (RS-49014)

  • Compound Description: RS-49014 is a potent antihistaminic compound that showed promising results in inhibiting histamine-induced bronchospasm and passive cutaneous anaphylaxis in animal models. It's structurally related to a series of 3,4-dihydro-1,3-dimethyl-7-[3-(4-substituted-piperazin-1-yl)-substituted-alkyl]-1H-purine-2,6-diones and 3,7-dihydro-3,7-dimethyl-1-[3-(4-substituted-piperazin-1-yl)-substituted-alkyl]-1H-purine-2,6-diones that were synthesized and tested for antihistaminic activity. []
  • Relevance: While RS-49014 differs structurally from the target compound, it highlights the exploration of theophylline derivatives for their potential in treating respiratory conditions. Both compounds share the core theophylline structure, indicating a shared interest in leveraging this scaffold for its potential pharmacological benefits. []

Properties

Product Name

7-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

7-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione

Molecular Formula

C23H29N5O5

Molecular Weight

455.5 g/mol

InChI

InChI=1S/C23H29N5O5/c1-14-8-10-27(11-9-14)22-24-20-19(21(30)26(3)23(31)25(20)2)28(22)13-16(29)15-6-7-17(32-4)18(12-15)33-5/h6-7,12,14H,8-11,13H2,1-5H3

InChI Key

UKIOSYBMCICVJY-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2CC(=O)C4=CC(=C(C=C4)OC)OC)C(=O)N(C(=O)N3C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.